molecular formula C5H3BrClMgN B3263585 magnesium;5-bromo-2H-pyridin-2-ide;chloride CAS No. 376631-32-2

magnesium;5-bromo-2H-pyridin-2-ide;chloride

Cat. No.: B3263585
CAS No.: 376631-32-2
M. Wt: 216.74 g/mol
InChI Key: NTPPSDHJSWBUJE-UHFFFAOYSA-M
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Description

Magnesium;5-bromo-2H-pyridin-2-ide;chloride is a chemical compound with the molecular formula C5H3BrClMgN It is a magnesium complex with a brominated pyridine ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;5-bromo-2H-pyridin-2-ide;chloride typically involves the reaction of 5-bromo-2H-pyridine with a magnesium source, such as magnesium chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation. A common method involves the use of a Grignard reagent, where 5-bromo-2H-pyridine is reacted with magnesium in the presence of anhydrous ether to form the desired complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Magnesium;5-bromo-2H-pyridin-2-ide;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Magnesium;5-bromo-2H-pyridin-2-ide;chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of magnesium;5-bromo-2H-pyridin-2-ide;chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The magnesium center can coordinate with different ligands, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;5-chloro-2H-pyridin-2-ide;chloride
  • Magnesium;5-fluoro-2H-pyridin-2-ide;chloride
  • Magnesium;5-iodo-2H-pyridin-2-ide;chloride

Uniqueness

Magnesium;5-bromo-2H-pyridin-2-ide;chloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

magnesium;5-bromo-2H-pyridin-2-ide;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN.ClH.Mg/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPPSDHJSWBUJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=[C-]1)Br.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730936
Record name Magnesium chloride 5-bromopyridin-2-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376631-32-2
Record name Magnesium chloride 5-bromopyridin-2-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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